4-(Benzyloxy)-3-methoxyphenylboronic acid, pinacol ester
Overview
Description
4-(Benzyloxy)-3-methoxyphenylboronic acid, pinacol ester is an organic compound that belongs to the class of boronic esters. This compound is notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds. The presence of the benzyloxy and methoxy groups on the phenyl ring enhances its reactivity and selectivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-methoxyphenylboronic acid, pinacol ester typically involves the reaction of 4-(benzyloxy)-3-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to 50°C
Catalyst: None required, but sometimes a base like triethylamine is used to neutralize any acids formed during the reaction
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and scalability. The use of high-purity starting materials and rigorous control of reaction conditions are critical for industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-methoxyphenylboronic acid, pinacol ester undergoes several types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzoic acid derivative.
Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
Substitution: Palladium catalysts (Pd(PPh₃)₄) in the presence of a base like potassium carbonate (K₂CO₃)
Major Products
Oxidation: Benzoic acid derivatives
Reduction: Hydroxy derivatives
Substitution: Biaryl compounds
Scientific Research Applications
4-(Benzyloxy)-3-methoxyphenylboronic acid, pinacol ester is extensively used in scientific research, particularly in the following fields:
Chemistry: As a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: In the development of fluorescent probes and sensors for biological imaging.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: In the production of advanced materials and polymers with specific properties.
Mechanism of Action
The primary mechanism of action for 4-(Benzyloxy)-3-methoxyphenylboronic acid, pinacol ester involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The molecular targets and pathways involved include:
Palladium Catalyst: Facilitates the transmetalation and reductive elimination steps.
Base: Neutralizes any acids formed and stabilizes the reaction intermediates.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 4-(Benzyloxy)-3-methoxyphenylboronic acid
- 2-(4-(Benzyloxy)-5-hydroxyphenyl)benzothiazole
Uniqueness
4-(Benzyloxy)-3-methoxyphenylboronic acid, pinacol ester is unique due to its specific substitution pattern on the phenyl ring, which enhances its reactivity and selectivity in cross-coupling reactions. The presence of both benzyloxy and methoxy groups provides a balance of electron-donating effects, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
2-(3-methoxy-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BO4/c1-19(2)20(3,4)25-21(24-19)16-11-12-17(18(13-16)22-5)23-14-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHNNODKZBIADS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590356 | |
Record name | 2-[4-(Benzyloxy)-3-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000796-87-1 | |
Record name | 2-[4-(Benzyloxy)-3-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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